molecular formula C12H15N3O2 B1353224 5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine CAS No. 895010-30-7

5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B1353224
M. Wt: 233.27 g/mol
InChI Key: UDTOQOFLFBUBPW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The methoxy groups and the amine group suggest that this compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The methoxy and aminomethyl groups could potentially be introduced through further reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the positions of atoms within the molecule and the nature of their bonds .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring, the methoxy groups, and the aminomethyl group. For instance, the pyrazole ring might undergo reactions typical of aromatic compounds, while the methoxy groups could potentially be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. For instance, the melting point, boiling point, and solubility can be determined through standard laboratory procedures .

Scientific Research Applications

  • Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles

    • Application : These compounds are studied for their inhibitory effects on the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
    • Method : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
    • Results : It was found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol

    • Application : These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Method : The compounds were synthesized using sodium borohydride as a reducing agent due to its selectivity .
    • Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
    • Application : This compound is synthesized via a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
    • Method : The synthesis process involves boiling ethanol for 4 hours under acidic conditions .
    • Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
    • Application : This compound is synthesized via a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
    • Method : The synthesis process involves boiling ethanol for 4 hours under acidic conditions .
    • Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds might be toxic or corrosive. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

properties

IUPAC Name

5-(methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-7-10-11(12(13)15-14-10)8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTOQOFLFBUBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

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